molecular formula C24H26N2O3S B11614177 (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11614177
M. Wt: 422.5 g/mol
InChI Key: FEMZGFIKSGQTKP-JWGURIENSA-N
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Description

(5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of a thiazole precursor with a benzylpiperidine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole-based compounds with similar structures.

    Piperidine Derivatives: Compounds containing the piperidine ring system.

    Benzylidene Derivatives: Compounds with benzylidene functional groups.

Uniqueness

The uniqueness of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperidin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C24H26N2O3S/c1-28-20-9-8-19(15-21(20)29-2)16-22-23(27)25-24(30-22)26-12-10-18(11-13-26)14-17-6-4-3-5-7-17/h3-9,15-16,18H,10-14H2,1-2H3/b22-16-

InChI Key

FEMZGFIKSGQTKP-JWGURIENSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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